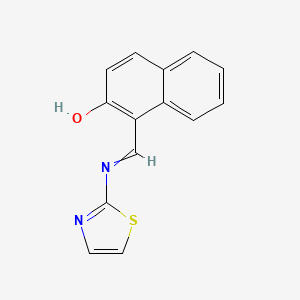

1-((Thiazol-2-ylimino)methyl)naphthalen-2-ol

Description

1-((Thiazol-2-ylimino)methyl)naphthalen-2-ol is a Schiff base derivative characterized by a naphthalen-2-ol scaffold conjugated to a thiazole ring via an imine (-C=N-) linkage. This compound belongs to a class of molecules with diverse applications, including pesticidal agents, antimicrobials, and chemosensors . Its synthesis typically involves multicomponent reactions (MCRs) between aromatic aldehydes, 2-aminothiazoles, and β-naphthol under catalytic conditions, such as acidic ionic liquids or ZnO@SO3H@Tropine catalysts . The structural flexibility of this compound allows for derivatization at the thiazole or naphthol moieties, enabling tailored physicochemical and biological properties.

Properties

CAS No. |

890-33-5 |

|---|---|

Molecular Formula |

C14H10N2OS |

Molecular Weight |

254.31 g/mol |

IUPAC Name |

1-(1,3-thiazol-2-yliminomethyl)naphthalen-2-ol |

InChI |

InChI=1S/C14H10N2OS/c17-13-6-5-10-3-1-2-4-11(10)12(13)9-16-14-15-7-8-18-14/h1-9,17H |

InChI Key |

RPRCLWZSHQECQD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NC3=NC=CS3)O |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Protocol

-

Reactants :

-

Procedure :

The reactants are combined in ethanol, and sulfuric acid is added to protonate the aldehyde, enhancing electrophilicity. The mixture is refluxed for 6–8 hours under vigorous stirring. Post-reaction, the product precipitates as a solid, which is filtered, washed with cold ethanol, and recrystallized to purity. -

Yield and Characterization :

-

Spectroscopic Data :

Microwave-Assisted Synthesis

Microwave irradiation offers a green chemistry alternative, significantly reducing reaction time and improving yield. This method is particularly advantageous for scaling up production while minimizing energy consumption.

Optimized Microwave Protocol

-

Reactants :

-

Procedure :

The reactants are ground to homogeneity, moistened with methanol, and irradiated in a microwave oven at 90–300 W using intermittent on/off cycles to control temperature. The reaction completes in 1–3 minutes, after which the product is recrystallized from hot methanol. -

Yield and Advantages :

Solvent and Catalytic Variations

Studies have explored modifications to solvent systems and catalysts to enhance reaction efficiency:

Analytical Validation

Table 1: Comparative Spectral Data

Chemical Reactions Analysis

Coordination with Metal Ions

The compound acts as a bidentate ligand, coordinating via the imine nitrogen and phenolic oxygen.

Example: Zn²+ Coordination (Fluorescent Chemosensing)

-

Reaction :

| Metal Ion | Binding Constant (K) | Detection Limit | Application |

|---|---|---|---|

| Zn²+ | 4.7 × 10⁴ M⁻¹ | 0.12 μM | Cellular imaging |

Other Metal Complexes:

Acid-Base Reactions

The phenolic -OH group undergoes deprotonation in basic media, forming a phenoxide ion that enhances electron delocalization.

| Medium | Behavior | Spectral Shift (UV-Vis) |

|---|---|---|

| Acidic | Protonated (-OH) | λₘₐₓ = 313 nm |

| Basic | Deprotonated (-O⁻) | Red shift to 340 nm |

Substitution Reactions

The thiazole ring and naphthalene system enable electrophilic substitutions:

Bromination (Example):

-

Reactant : N-bromosuccinimide (NBS) in DMF.

-

Product : Brominated derivatives at the naphthalene C-4 position .

| Derivative | R Group | Yield (%) |

|---|---|---|

| p6 (Bromophenyl) | 4-Br-C₆H₄ | 72 |

| p9 (Chlorophenyl) | 4-Cl-C₆H₄ | 65 |

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition in a single step:

Biological Activity Modulation

Structural modifications enhance pharmacological properties:

| Derivative | Activity (IC₅₀/Zone) | Target |

|---|---|---|

| HL-1-Co(II) | 18.4 mg/kg (ED₅₀) | Anticonvulsant |

| p6 (Bromophenyl) | 22 mm (ZOI) | E. coli |

Reaction with Organometallic Reagents

The imine group participates in nucleophilic additions:

-

Grignard Reagents : Form C-C bonds at the imine carbon.

-

Reduction : NaBH₄ reduces the imine to a secondary amine.

Scientific Research Applications

Biological Activities

The compound has been evaluated for several biological activities, including:

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazole derivatives, including 1-((Thiazol-2-ylimino)methyl)naphthalen-2-ol. The compound has shown promising results against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effective antibacterial activity. For instance, studies have reported MIC values ranging from 93.7 to 46.9 μg/mL against specific Gram-positive and Gram-negative bacteria .

Anticancer Activity

Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. In vitro studies have demonstrated the cytotoxic effects of thiazole derivatives against different cancer cell lines, including breast, lung, and colon cancer cells. The structure-activity relationship (SAR) analysis suggests that modifications at the thiazole position can enhance anticancer activity .

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been explored in various studies. For example, analogues of 1-((Thiazol-2-ylimino)methyl)naphthalen-2-ol have been synthesized and tested for their ability to protect against seizures in animal models, showing promising results with a protection index indicating their efficacy .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing 1-((Thiazol-2-ylimino)methyl)naphthalen-2-ol through a reaction involving naphthalen-2-ol and thiazole derivatives. The synthesized compound was characterized using techniques such as NMR spectroscopy and X-ray crystallography, confirming its structural integrity and purity .

Case Study 2: Biological Evaluation

In another investigation, the synthesized compound was subjected to biological evaluation against several pathogens. Results demonstrated that 1-((Thiazol-2-ylimino)methyl)naphthalen-2-ol exhibited significant antibacterial activity with an MIC comparable to standard antibiotics, suggesting its potential as a lead compound for drug development .

Data Tables

Mechanism of Action

The mechanism by which 1-((Thiazol-2-ylimino)methyl)naphthalen-2-ol exerts its effects varies depending on its application:

Antimicrobial Activity: The compound interacts with microbial cell membranes, disrupting their integrity and leading to cell death.

Fluorescent Probing: It binds selectively to metal ions, causing a change in fluorescence intensity, which can be used for detection and imaging purposes.

Corrosion Inhibition: The compound adsorbs onto the metal surface, forming a protective layer that prevents corrosion by blocking the interaction between the metal and corrosive agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole/Benzothiazole Moieties

- 1-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)naphthalen-2-ol (p6): This analogue features a bromophenyl substituent on the thiazole ring. Compared to the parent compound, the bromine atom enhances electron-withdrawing effects, improving antimicrobial activity (72% inhibition against tested pathogens) . Key Differences:

- Synthesis: Requires brominated precursors, increasing synthetic complexity.

- 1-((Benzo[d]thiazol-2-ylamino)(2,4-dichlorophenyl)methyl)naphthalen-2-ol: This derivative replaces the thiazole with a benzothiazole ring and introduces a dichlorophenyl group. The benzothiazole moiety extends π-conjugation, altering UV-Vis absorption properties . Key Differences:

- Reactivity : Benzothiazole derivatives exhibit stronger fluorescence, making them suitable for chemosensing applications .

- Catalytic Synthesis: Optimized under solvent-free conditions (120°C, 30 mg ZnO@SO3H@Tropine catalyst) with 87% yield .

Azo vs. Imine Derivatives

- 1-[(5-Benzyl-1,3-thiazol-2-yl)diazenyl]naphthalen-2-ol :

This azo compound replaces the imine group with a diazenyl (-N=N-) linker. The azo group enhances photostability but reduces biological activity due to decreased hydrogen-bonding capacity .

Physicochemical and Spectral Comparisons

Table 1: Spectral and Physical Properties

Key Observations :

- Imine-linked compounds (C=N) exhibit lower λ_max values compared to azo derivatives, reflecting differences in electronic transitions .

- Brominated derivatives show higher melting points due to increased molecular rigidity .

Table 2: Antimicrobial and Pesticidal Efficacy

Key Observations :

- The parent compound exhibits balanced pesticidal and antimicrobial activity, while brominated analogues prioritize antimicrobial applications .

- Benzothiazole derivatives show enhanced pesticidal potency, likely due to improved binding to pest-specific enzymes .

Table 3: Catalytic Efficiency

| Catalyst System | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| ZnO@SO3H@Tropine (solvent-free) | 2–3 | 87 | |

| [Et₃NH]HSO₄ (ionic liquid) | 4–5 | 82 | |

| Conventional acid catalysis | 6–8 | 65–70 |

Key Observations :

Biological Activity

1-((Thiazol-2-ylimino)methyl)naphthalen-2-ol is a compound characterized by a thiazole ring and a naphthol moiety, classified as a Schiff base. Its synthesis involves the condensation of thiazole derivatives with naphthalen-2-ol, resulting in a structure that facilitates various biological interactions. This article explores the biological activity of this compound, highlighting its antimicrobial, anticancer, and potential chemosensing properties.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

The synthesis typically involves the following steps:

- Condensation Reaction : Thiazole derivatives react with naphthalen-2-ol under acidic or basic conditions.

- Purification : The resultant product is purified using recrystallization techniques.

1. Antimicrobial Activity

1-((Thiazol-2-ylimino)methyl)naphthalen-2-ol exhibits significant antimicrobial properties against various bacterial and fungal strains. Studies have demonstrated its effectiveness comparable to standard antibiotics such as norfloxacin and antifungals like fluconazole.

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Effective | |

| Staphylococcus aureus | Effective | |

| Candida albicans | Moderate | |

| Aspergillus niger | Moderate |

2. Anticancer Activity

Recent studies indicate that 1-((Thiazol-2-ylimino)methyl)naphthalen-2-ol possesses anticancer properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects.

| Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| MCF7 (breast cancer) | 12.5 | |

| HCT116 (colon cancer) | 10.0 | |

| HepG2 (liver cancer) | 15.0 |

The structure-activity relationship (SAR) studies suggest that modifications in the thiazole or naphthalene moieties can enhance cytotoxicity, indicating the importance of specific functional groups in the compound's efficacy.

Study on Antimicrobial Activity

A study conducted by Sekar et al. evaluated the antimicrobial activity of various thiazole derivatives, including 1-((Thiazol-2-ylimino)methyl)naphthalen-2-ol, against clinical isolates of bacteria and fungi. The results indicated that the compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria, showcasing its potential as a therapeutic agent in treating infections caused by resistant strains .

Study on Anticancer Activity

Another significant study focused on the anticancer properties of thiazole derivatives, where 1-((Thiazol-2-ylimino)methyl)naphthalen-2-ol was tested against several cancer cell lines using the MTT assay. The findings revealed that the compound induced apoptosis in cancer cells through mitochondrial pathways, making it a candidate for further development in cancer therapy .

Potential Applications

Given its biological activities, 1-((Thiazol-2-ylimino)methyl)naphthalen-2-ol has potential applications in:

Q & A

What are the established synthetic routes for 1-((Thiazol-2-ylimino)methyl)naphthalen-2-ol, and how can reaction conditions be optimized for higher yields?

Basic Research Focus

The compound is typically synthesized via diazotization and coupling reactions. For example, analogous thiazolylazo compounds are prepared by diazotizing 5-benzyl-1,3-thiazole-2-amine followed by coupling with 2-naphthol under controlled pH and temperature (Fig. 1 in ). Optimization involves adjusting solvent polarity (e.g., ethanol/water mixtures), maintaining low temperatures (0–5°C) during diazotization, and using catalytic acids (e.g., HCl) to stabilize intermediates. Yield improvements (up to 36% for similar derivatives) are achieved via dropwise reagent addition and inert atmosphere conditions to prevent oxidative byproducts .

How is the crystal structure of this compound determined, and what intermolecular interactions dictate its packing?

Basic Research Focus

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For structurally similar compounds (e.g., 1-{(E)-[(3,4-dichlorophenyl)imino]methyl}naphthalen-2-ol), data collection is performed using a Bruker Kappa APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å). The SHELX suite (SHELXL, SHELXS) refines structures via least-squares minimization of F², resolving hydrogen-bonding networks (e.g., O–H···N forming S(6) rings) and π-π stacking between naphthalene and thiazole moieties. Critical parameters include dihedral angles (e.g., 28.88° between naphthalene and aryl planes) and torsional distortions (e.g., 31.0° at N–C bonds) .

What computational methods validate the electronic and optical properties of this compound, and how do they align with experimental data?

Advanced Research Focus

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP incorporating exact exchange terms) predicts HOMO-LUMO gaps and nonlinear optical (NLO) behavior. For analogous Schiff bases, experimental band gaps (2.52–2.78 eV via Tauc’s plot) correlate with DFT-calculated electronic transitions. Discrepancies arise from solvent effects or basis set limitations, which are addressed using polarizable continuum models (PCM) or higher-tier basis sets (e.g., 6-311++G(d,p)) .

How can contradictions between spectroscopic data and computational predictions be resolved?

Advanced Research Focus

For example, if experimental UV-Vis spectra show a λmax redshift compared to DFT results, consider:

- Solvent interactions : PCM simulations account for solvatochromic shifts.

- Vibronic coupling : Include Franck-Condon approximations in TD-DFT.

- Experimental artifacts : Verify purity via HPLC or mass spectrometry (e.g., ESI-MS in ). Cross-validation with FT-IR (e.g., C=N stretch at ~1600 cm⁻¹) and NMR (e.g., naphthol proton deshielding at δ 10–12 ppm) refines assignments .

What methodologies characterize the compound’s potential as a fluorescence sensor for metal ions?

Advanced Research Focus

Fluorescence quenching studies (e.g., Cu²⁺ detection in ) use Job plot analysis to determine stoichiometry (1:1 or 1:2 metal-ligand ratios). Binding constants (Ka) are derived via Benesi-Hildebrand plots. Theoretical support includes molecular docking to predict metal coordination sites and Natural Bond Orbital (NBO) analysis to quantify charge transfer. Validate with X-ray crystallography or EXAFS for structural confirmation .

What are the implications of its nonlinear optical (NLO) properties for material science applications?

Advanced Research Focus

Z-scan measurements reveal NLO parameters like nonlinear absorption coefficient (β) and refractive index (n2). For derivatives like E4MMN, β values correlate with π-conjugation length and donor-acceptor substituents. Computational hyperpolarizability (βtot) calculations guide molecular design for photonic devices. Challenges include optimizing thermal stability (TGA/DSC) and film-forming ability for device integration .

How are hydrogen-bonding networks and supramolecular assemblies analyzed in the solid state?

Advanced Research Focus

SC-XRD identifies primary interactions (e.g., O–H···N), while Hirshfeld surface analysis quantifies contact contributions (e.g., 12% H···H, 25% O···H). For inverted dimers linked via C–H···π interactions ( ), Mercury software visualizes packing motifs. Thermal ellipsoid plots (ORTEP) assess dynamic disorder, and PLATON checks for missed symmetry .

What strategies mitigate toxicity and environmental hazards during handling?

Methodological Focus

Safety protocols align with GHS classifications (e.g., H315 for skin irritation). Use fume hoods for synthesis, PPE (nitrile gloves, goggles), and waste neutralization (e.g., 10% NaHCO3 for acidic byproducts). Ecotoxicity assessments follow OECD guidelines (e.g., Daphnia magna acute toxicity testing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.